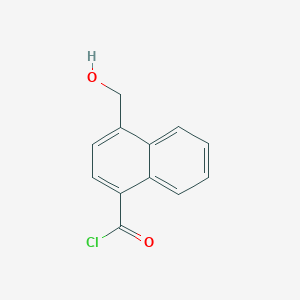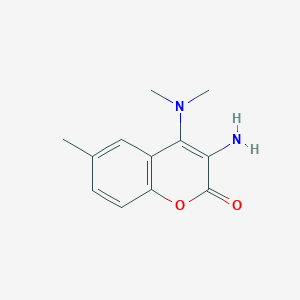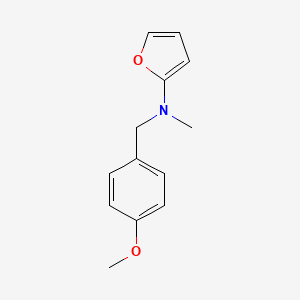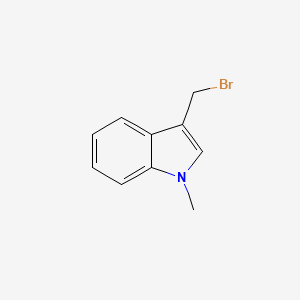![molecular formula C13H8N2O2 B11884674 3-Aminobenzo[g]isoquinoline-5,10-dione CAS No. 646059-00-9](/img/structure/B11884674.png)
3-Aminobenzo[g]isoquinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C₁₃H₈N₂O₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method starts with 2-methyl-1,4-naphthoquinone (vitamin K) and involves an intramolecular Heck reaction of an N-vinylacetamide. The reaction is facilitated by cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy₂P.HBF₄), which provides high 6-endo-trig selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminobenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoquinoline compounds .
Aplicaciones Científicas De Investigación
3-Aminobenzo[g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-aminobenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets. In the context of its antitubercular activity, the compound interferes with the bacterial cell wall synthesis and disrupts essential metabolic pathways. The presence of the quinone moiety allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[g]isoquinoline-5,10-dione
- Benzo[g]quinoline-5,10-dione
- Benzo[g]quinoline-5,6-dione
- Anthraquinone
Uniqueness
3-Aminobenzo[g]isoquinoline-5,10-dione is unique due to the presence of the amino group at the 3-position, which enhances its biological activity and allows for further functionalization. This makes it more versatile compared to its analogs, which may lack the amino functionality .
Propiedades
Número CAS |
646059-00-9 |
|---|---|
Fórmula molecular |
C13H8N2O2 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-aminobenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H8N2O2/c14-11-5-9-10(6-15-11)13(17)8-4-2-1-3-7(8)12(9)16/h1-6H,(H2,14,15) |
Clave InChI |
ZXSHZLLJEXNLQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=NC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)



![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)


